molecular formula C10H11IO3 B1455070 Ethyl 2-iodo-5-methoxybenzoate CAS No. 104807-65-0

Ethyl 2-iodo-5-methoxybenzoate

Cat. No. B1455070
M. Wt: 306.1 g/mol
InChI Key: ULUXIBYOAQNUIZ-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-methoxybenzoate is a chemical compound with the molecular formula C10H11IO3 . It has a molecular weight of 306.1 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-iodo-5-methoxybenzoate consists of an ethyl ester group attached to a benzoic acid derivative. The benzoic acid moiety contains an iodine atom at the 2-position and a methoxy group at the 5-position .

Scientific Research Applications

In addition, the compound has been studied for its thermophysical properties . The National Institute of Standards and Technology (NIST) provides critically evaluated recommendations for various properties of this compound, such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and others .

“Ethyl 2-iodo-5-methoxybenzoate” is a chemical compound used in scientific research . It possesses diverse applications and its unique properties enable investigations in fields like pharmaceuticals and organic synthesis .

In addition, the compound has been studied for its thermophysical properties . The National Institute of Standards and Technology (NIST) provides critically evaluated recommendations for various properties of this compound, such as normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and others .

Safety And Hazards

Ethyl 2-iodo-5-methoxybenzoate may be harmful if swallowed and may cause harm to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling this compound .

properties

IUPAC Name

ethyl 2-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUXIBYOAQNUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743853
Record name Ethyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-iodo-5-methoxybenzoate

CAS RN

104807-65-0
Record name Ethyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Dorjay Lama, L Bhaskara Rao… - …, 2021 - Wiley Online Library
… -4,5-dimethoxybenzoate 1 b and ethyl 2-iodo-5-methoxybenzoate 1 c. Thus, substrates 1 b … Starting from ethyl 2-iodo-5-methoxybenzoate 1 c, the reaction sequence with 1-phenylprop-…
M Manikanttha, K Deepti, MB Tej, MB Tej… - Journal of Molecular …, 2023 - Elsevier
… Initially, we devoted our effort to establish the optimized reaction conditions and the Ullmann-Goldberg type coupling-cyclization of ethyl 2-iodo-5-methoxybenzoate (1a) with 2-…
Number of citations: 1 www.sciencedirect.com
BL Frey, P Thai, L Patel - Synthesis, 2023 - thieme-connect.com
… -methoxy-N,Ndimethylaniline (36),12 3,4-diiodoanisole (39),13 2-fluoro-1-iodo-4-methoxybenzene (40),14 2-chloro-1-iodo-4-methoxybenzene (42),15 ethyl-2-iodo-5-methoxybenzoate (…
Number of citations: 1 www.thieme-connect.com
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 pubs.acs.org

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